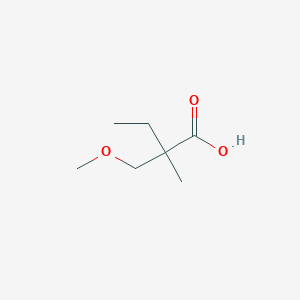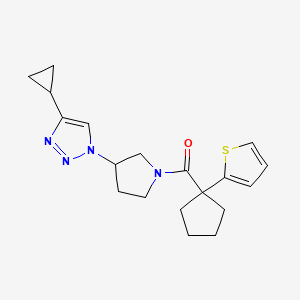![molecular formula C16H18N2O4 B2402436 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid CAS No. 863669-61-8](/img/structure/B2402436.png)
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a compound belonging to the quinazoline class of heterocycles. This compound combines unique structural features, including a pyrrolo ring fused with a quinazoline scaffold, contributing to its broad range of potential chemical reactions and biological activities. The carboxylic acid and butyl substituents further augment its versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid involves multi-step organic synthesis routes. Key synthetic steps often include:
Starting Materials
: The synthesis begins with readily available materials like quinazoline derivatives and butyl-substituted reagents.
Cyclization Reactions
: The core pyrrolo[1,2-a]quinazoline structure is formed through cyclization reactions, often facilitated by acidic or basic catalysts.
Oxidation and Substitution
: Functionalization steps introduce the dioxo, carboxylic acid, and butyl groups via controlled oxidation and substitution reactions.
Industrial Production
: Industrial-scale synthesis may involve variations of batch and continuous flow methods, optimizing yield and purity through carefully controlled reaction parameters.
Chemical Reactions Analysis
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes a variety of chemical reactions:
Oxidation
: The compound can be further oxidized to introduce additional functional groups or modify its oxidation state, typically using reagents like potassium permanganate.
Reduction
: Reduction reactions, such as hydrogenation using palladium catalysts, can selectively reduce specific moieties within the compound.
Substitution
: Nucleophilic and electrophilic substitution reactions can replace hydrogen atoms on the aromatic ring or substituents, using reagents like halides or alkylating agents.
Scientific Research Applications
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid has broad applications in scientific research:
Chemistry
: In organic synthesis, it serves as an intermediate for more complex heterocycles and pharmaceuticals.
Biology
: Studies have explored its role in modulating biological pathways and potential as a lead compound in drug discovery.
Medicine
: The compound's biological activity makes it a candidate for developing new therapeutic agents, particularly in oncology and neurology.
Industry
: Its chemical properties have applications in materials science and catalysis.
Mechanism of Action
The mechanism by which 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid exerts its effects involves interactions with specific molecular targets:
Molecular Targets
: The compound targets enzymes and receptors involved in critical biological pathways, such as protein kinases and G-protein coupled receptors.
Pathways
: It influences signaling pathways related to cell growth, apoptosis, and immune responses, potentially leading to therapeutic effects in cancer and inflammatory diseases.
Comparison with Similar Compounds
Comparison with other similar compounds highlights its uniqueness:
Quinazoline Derivatives
: Compared to other quinazoline derivatives, it exhibits unique structural features that enhance its chemical reactivity and biological activity.
Similar Compounds
: Similar compounds include 4-butyl-1,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinazoline-6-carboxylic acid and 4-butyl-3,5-dioxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid, which share the core quinazoline structure but differ in functionalization and biological activity.
There you have it! Curious to dive deeper into any particular aspect? No question marks!
Properties
IUPAC Name |
4-butyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-3-10-17-14(20)11-6-4-5-7-12(11)18-13(19)8-9-16(17,18)15(21)22/h4-7H,2-3,8-10H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFOCLWWAFICIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402355.png)
![3-(3-chloro-4-methylphenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2402356.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2402357.png)



![[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate](/img/structure/B2402364.png)



![N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2402371.png)



